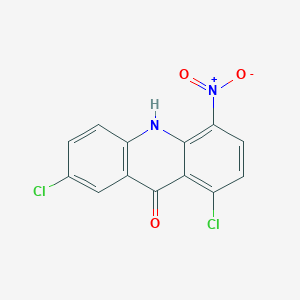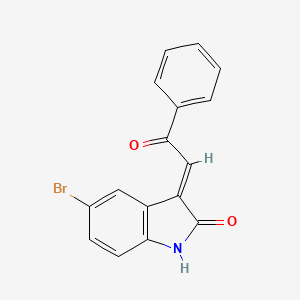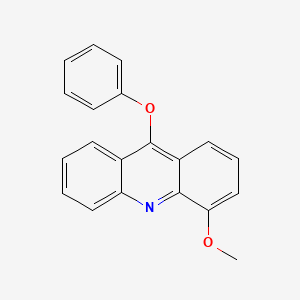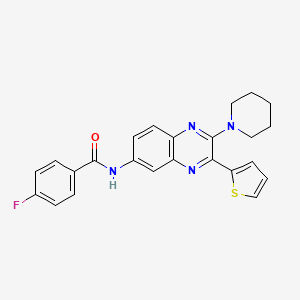
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Thiophene Ring: This step involves the coupling of the quinoxaline core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine atom or electrophilic substitution at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoxaline core may produce dihydroquinoxaline derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share a similar core structure.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol have similar thiophene rings.
Fluorobenzamides: Compounds such as 4-fluorobenzamide and 4-fluoro-N-methylbenzamide share the fluorobenzamide moiety.
Uniqueness
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
832081-97-7 |
|---|---|
分子式 |
C24H21FN4OS |
分子量 |
432.5 g/mol |
IUPAC 名称 |
4-fluoro-N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C24H21FN4OS/c25-17-8-6-16(7-9-17)24(30)26-18-10-11-19-20(15-18)27-22(21-5-4-14-31-21)23(28-19)29-12-2-1-3-13-29/h4-11,14-15H,1-3,12-13H2,(H,26,30) |
InChI 键 |
JPQVHLKUYJIZGY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)N=C2C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
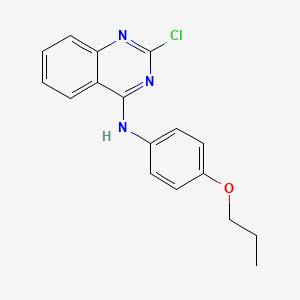
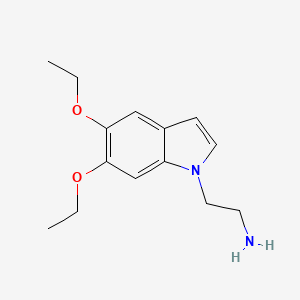
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
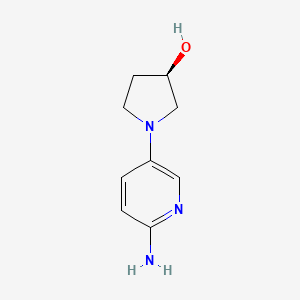

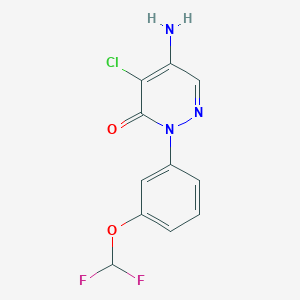
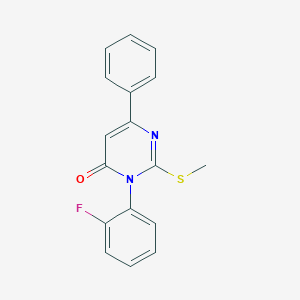
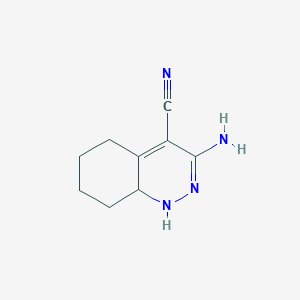
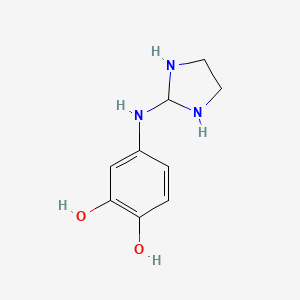
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
